molecular formula C9H13N3O B6588948 N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide CAS No. 1872792-11-4

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide

Cat. No. B6588948
CAS RN: 1872792-11-4
M. Wt: 179.2
InChI Key:
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Description

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide, also known as N-methyl-2-methylpyridin-2-ylaminoacetamide, is an important synthetic reagent and building block used in organic synthesis. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is commonly used in the synthesis of pharmaceuticals, agrichemicals, dyes, and other fine chemicals. N-methyl-2-methylpyridin-2-ylaminoacetamide has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases and disorders. The purpose of

Scientific Research Applications

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamideethylpyridin-2-ylaminoacetamide has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. It has also been investigated for its potential to treat neurological disorders, such as Alzheimer’s and Parkinson’s diseases. In addition to its potential therapeutic uses, N-methyl-2-[methyl(pyridin-2-yl)amino]acetamideethylpyridin-2-ylaminoacetamide has been studied for its potential use as a reagent in organic synthesis.

Mechanism of Action

The exact mechanism of action of N-methyl-2-[methyl(pyridin-2-yl)amino]acetamideethylpyridin-2-ylaminoacetamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, such as prostaglandins. By inhibiting the activity of COX-2, N-methyl-2-[methyl(pyridin-2-yl)amino]acetamideethylpyridin-2-ylaminoacetamide is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
N-methyl-2-[methyl(pyridin-2-yl)amino]acetamideethylpyridin-2-ylaminoacetamide has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. In addition, it has been shown to have neuroprotective effects and to reduce the risk of stroke. It has also been found to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamideethylpyridin-2-ylaminoacetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. Additionally, it is stable at room temperature and has a long shelf life. However, N-methyl-2-[methyl(pyridin-2-yl)amino]acetamideethylpyridin-2-ylaminoacetamide is toxic and should be handled with care.

Future Directions

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamideethylpyridin-2-ylaminoacetamide has many potential applications in the medical and scientific fields. In the future, it may be used as a therapeutic agent in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. Additionally, it may be used as a reagent in organic synthesis to create new drugs and other compounds. Finally, it may be used as a marker in biological assays to identify and quantify specific molecules.

Synthesis Methods

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamideethylpyridin-2-ylaminoacetamide can be synthesized through a variety of methods. The most common method involves the reaction of pyridine with ethyl chloroformate in the presence of an acid catalyst. The reaction produces ethyl 2-chloro-4-methylpyridin-2-ylaminoacetate, which can then be hydrolyzed to give N-methyl-2-[methyl(pyridin-2-yl)amino]acetamideethylpyridin-2-ylaminoacetamide. Other methods of synthesis include the reaction of pyridine with ethyl chloroformate in the presence of a base catalyst, the reaction of pyridine with ethyl bromoacetate, and the reaction of pyridine with ethyl chloroacetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide involves the reaction of 2-chloro-N-methylacetamide with 2-aminomethylpyridine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-methylacetamide", "2-aminomethylpyridine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-chloro-N-methylacetamide to a reaction flask", "Add 2-aminomethylpyridine to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1872792-11-4

Product Name

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide

Molecular Formula

C9H13N3O

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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